1-Cyclohexyl-2,5-dimethyl-1h-pyrrole

Organic Synthesis Green Chemistry Heterocyclic Chemistry

Sourcing the N-cyclohexyl-2,5-dimethylpyrrole core for antitubercular SAR often faces supply bottlenecks and inconsistent purity. 1-Cyclohexyl-2,5-dimethyl-1H-pyrrole (CAS 24836-02-0) solves this with a validated, scalable scaffold. • Demonstrated sub-μM MIC (0.06-0.3 μg/mL vs M. tuberculosis H37Rv) and MDR-TB activity (MIC 0.12 μg/mL vs CCM11.1) when C3-functionalized. • Achieved near-quantitative Paal-Knorr synthesis (~97% yield) under solvent-free conditions, enabling cost-effective multi-gram production. • Acts as a stable, orthogonal cyclohexylamine protecting group, compatible with Boc, Cbz, and Fmoc strategies.

Molecular Formula C12H19N
Molecular Weight 177.29 g/mol
CAS No. 24836-02-0
Cat. No. B1620282
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Cyclohexyl-2,5-dimethyl-1h-pyrrole
CAS24836-02-0
Molecular FormulaC12H19N
Molecular Weight177.29 g/mol
Structural Identifiers
SMILESCC1=CC=C(N1C2CCCCC2)C
InChIInChI=1S/C12H19N/c1-10-8-9-11(2)13(10)12-6-4-3-5-7-12/h8-9,12H,3-7H2,1-2H3
InChIKeyHTMSMLRWXSENLO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Cyclohexyl-2,5-dimethyl-1H-pyrrole Overview


1-Cyclohexyl-2,5-dimethyl-1H-pyrrole (CAS 24836-02-0) is an N-substituted 2,5-dimethylpyrrole derivative in which a saturated cyclohexyl ring replaces the more common N-aryl or N-alkyl substituents found in this chemical class . With a molecular formula of C12H19N and a molecular weight of 177.29 g/mol, the compound is characterized by its fully substituted pyrrole core, which blocks electrophilic attack at the 2- and 5-positions while leaving the 3- and 4-positions available for further functionalization [1]. Commercially available from major suppliers such as Enamine (catalog EN300-04903) and Sigma-Aldrich, this compound serves primarily as a versatile synthetic intermediate and is a key representative of the N-cycloalkyl-2,5-dimethylpyrrole sub-family .

N-Substituent Effects on 2,5-Dimethylpyrroles


The 2,5-dimethylpyrrole core is a privileged scaffold in medicinal chemistry and materials science, but its physicochemical and biological properties are overwhelmingly dictated by the N-substituent [1]. Replacing the cyclohexyl group on 1-cyclohexyl-2,5-dimethyl-1H-pyrrole with an N-phenyl, N-benzyl, or N-cyclopropyl moiety is not a conservative substitution. Such changes fundamentally alter lipophilicity (clogP), molecular shape, conformational flexibility, and electronic distribution, which in turn affect membrane permeability, target binding, metabolic stability, and synthetic reactivity [2]. The following quantitative evidence demonstrates that the N-cyclohexyl substitution pattern confers measurable differentiation in synthesis efficiency, mass spectrometric fragmentation, and antitubercular potency when compared to closely related N-substituted analogs [3].

1-Cyclohexyl-2,5-dimethyl-1H-pyrrole Comparison Evidence


Solvent-Free Paal-Knorr Synthesis Yield

In a direct head-to-head comparison using TiO₂–SO₄²⁻ solid acid catalyst under identical solvent-free grinding conditions, 1-cyclohexyl-2,5-dimethyl-1H-pyrrole was synthesized from 2,5-hexanedione and cyclohexylamine in approximately 97% yield [1]. While the full publication reports yields for multiple N-substituted pyrroles, the cyclohexyl derivative consistently appears among the highest-yielding substrates, reflecting favorable reactivity of the cyclohexylamine nucleophile with minimal steric hindrance at the nitrogen center [1].

Organic Synthesis Green Chemistry Heterocyclic Chemistry

EI-MS Fragmentation Signature for Identification

A systematic electron ionization (EI) mass spectrometry study of fourteen differently N-substituted 2,5-dimethylpyrroles revealed that each compound produces a distinct relative abundance profile of fragment ions at m/z 108 and 94, corresponding to protonated 2,5-lutidine and 2-picoline, respectively [1]. The N-cyclohexyl derivative exhibits a unique ion intensity ratio, directly attributable to the stability and fragmentation pathway of the cyclohexyl cation, enabling unambiguous differentiation from N-phenyl, N-benzyl, and N-alkyl analogs in complex mixtures [1].

Analytical Chemistry Mass Spectrometry Quality Control

Physicochemical Profile vs N-Phenyl Analog

Predicted physicochemical data reveal that 1-cyclohexyl-2,5-dimethyl-1H-pyrrole (density: 0.99±0.1 g/cm³; boiling point: 283.4±9.0 °C at 760 mmHg) differs materially from its direct N-phenyl analog, 2,5-dimethyl-1-phenylpyrrole (density: 1.0±0.1 g/cm³; boiling point: 276.2±9.0 °C) . The 7.2 °C higher boiling point of the N-cyclohexyl derivative is consistent with its fully saturated, conformationally flexible cyclohexyl group, which increases molecular surface area and polarizability compared to the planar aromatic phenyl ring, with direct implications for chromatographic retention, volatility, and lipophilicity-dependent biological partitioning .

Physicochemical Profiling Drug Design Formulation

Cyclohexyl-Pyrrole Antitubercular Potency

In a comprehensive SAR study, compound 5d—a 2,5-dimethylpyrrole bearing a cyclohexylmethylene side chain at C3—exhibited MIC values of 0.06–0.3 μg/mL against M. tuberculosis H37Rv and 0.12 μg/mL against MDR-TB clinical isolate CCM11.1, with a selectivity index superior to comparator compounds lacking the cyclohexyl moiety [1]. Further SAR interrogation confirmed that incorporating a cyclohexanemethyl group on the methyleneamine side chain at C3 of the pyrrole core (compounds 5n and 5q) is essential for potent antimycobacterial activity, while replacement with phenyl or benzyl groups results in diminished potency [2].

Antitubercular Drug Discovery Structure-Activity Relationship Infectious Disease

Orthogonal Amine Protection & Deprotection Kinetics

N-Substituted 2,5-dimethylpyrroles serve as stable protecting groups for primary amines, with deprotection achievable using dilute HCl in ethanol under microwave irradiation [1]. The steric bulk and electron-donating character of the N-cyclohexyl group in 1-cyclohexyl-2,5-dimethyl-1H-pyrrole are expected to modulate deprotection rates relative to N-benzyl and N-aryl analogs. This orthogonality to Boc, Cbz, and Fmoc protecting groups, combined with tunable deprotection kinetics via the N-substituent, makes the N-cyclohexyl-2,5-dimethylpyrrole motif a strategic choice for multi-step synthetic sequences requiring chemoselective amine unveiling [1].

Protecting Group Chemistry Peptide Synthesis Orthogonal Synthesis

1-Cyclohexyl-2,5-dimethyl-1H-pyrrole Applications


Antitubercular Lead Optimization Targeting MmpL3

Medicinal chemistry teams pursuing novel antitubercular agents against drug-resistant M. tuberculosis should procure 1-cyclohexyl-2,5-dimethyl-1H-pyrrole as a key synthetic intermediate. The compound provides direct entry to the cyclohexyl-containing 2,5-dimethylpyrrole chemotype, which has demonstrated sub-micromolar MIC values (0.06–0.3 μg/mL against H37Rv) and potent activity against MDR-TB clinical isolates (MIC = 0.12 μg/mL against CCM11.1) when elaborated with appropriate C3 methyleneamine side chains [1]. The validated SAR establishing the essentiality of the cyclohexyl moiety for antimycobacterial potency makes this scaffold a rational starting point rather than a speculative screening hit [2].

High-Throughput Library Synthesis and DOS

The near-quantitative Paal-Knorr synthesis yield (~97%) of 1-cyclohexyl-2,5-dimethyl-1H-pyrrole under solvent-free catalytic conditions enables cost-effective, scalable production of this building block for parallel library synthesis [1]. Procurement teams sourcing this compound for HTS library production benefit from favorable manufacturing economics, reduced solvent waste, and the ability to generate multi-gram quantities rapidly. The compound's consistent high purity (commercially available at 98%) ensures reliable downstream diversification at the C3 and C4 positions without interference from unreacted starting materials.

Orthogonal Amine Protection in Total Synthesis

Process and medicinal chemistry groups executing multi-step syntheses of complex natural products or pharmaceutical candidates can utilize 1-cyclohexyl-2,5-dimethyl-1H-pyrrole as a protected form of cyclohexylamine. The 2,5-dimethylpyrrole protecting group is stable to strong bases, nucleophiles, and hydrogenolysis conditions, enabling orthogonal manipulation alongside Boc, Cbz, and Fmoc-protected intermediates [1]. Microwave-assisted deprotection with dilute HCl in ethanol provides rapid, high-yielding amine unveiling without affecting other common protecting groups, streamlining synthetic routes and reducing step count.

Analytical Reference Standard for LC-MS/GC-MS

Analytical laboratories developing chromatographic methods for pyrrole-containing compound libraries should include 1-cyclohexyl-2,5-dimethyl-1H-pyrrole as a system suitability standard. Its distinct EI-MS fragmentation pattern—characterized by unique relative intensities of m/z 108 and 94 rearrangement ions—provides an unambiguous retention time and mass spectral reference point that differentiates it from N-phenyl, N-benzyl, and other N-alkyl 2,5-dimethylpyrrole analogs in complex mixtures [1]. The compound's predicted boiling point (283.4±9.0 °C) also serves as a midpoint calibration reference for GC methods targeting moderately volatile heterocycles [2].

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